molecular formula C14H12N4O3 B2716514 2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile CAS No. 613649-94-8

2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2716514
CAS No.: 613649-94-8
M. Wt: 284.275
InChI Key: MUHZQDLZPHIIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a nitrophenyl group, a pyrrolidine ring, and an oxazole ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves a multi-step process:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under basic conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the oxazole ring is replaced by the pyrrolidine moiety.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is often introduced through electrophilic aromatic substitution reactions, where the nitro group is added to the phenyl ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo various oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions activated by the electron-withdrawing nitro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA).

Major Products:

    Oxidation Products: Nitroso derivatives, nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for advanced materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions, particularly those involving nitroaromatic compounds.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The nitrophenyl group could participate in electron transfer reactions, while the pyrrolidine and oxazole rings might facilitate binding to specific sites on the target molecule.

Comparison with Similar Compounds

    2-(4-Nitrophenyl)-1,3-oxazole: Lacks the pyrrolidine group, which may affect its binding properties and reactivity.

    5-(Pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile: Lacks the nitrophenyl group, which may reduce its potential for electron transfer reactions.

    2-(4-Aminophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile: The amino group may confer different reactivity and binding characteristics compared to the nitro group.

Uniqueness: 2-(4-Nitrophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile is unique due to the combination of its functional groups, which confer specific electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-nitrophenyl)-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c15-9-12-14(17-7-1-2-8-17)21-13(16-12)10-3-5-11(6-4-10)18(19)20/h3-6H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHZQDLZPHIIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.